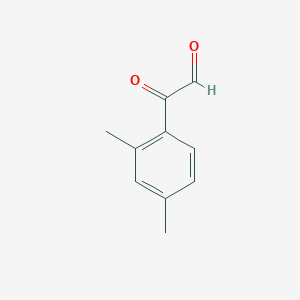

2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde

Description

2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde is an α-oxoaldehyde derivative featuring a phenyl ring substituted with methyl groups at the 2- and 4-positions. Substituents on the phenyl ring modulate its electronic, steric, and solubility properties, influencing its chemical behavior and applications .

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNGAWJRQUYNRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50972203 | |

| Record name | (2,4-Dimethylphenyl)(oxo)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56750-80-2 | |

| Record name | NSC156300 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,4-Dimethylphenyl)(oxo)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde typically involves the reaction of 2,4-dimethylbenzaldehyde with an appropriate oxidizing agent. One common method is the oxidation of 2,4-dimethylbenzaldehyde using reagents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at around 0-25°C to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde may involve continuous flow processes to enhance efficiency and yield. Catalytic oxidation using supported metal catalysts can be employed to achieve high selectivity and conversion rates. The use of environmentally benign oxidants and solvents is also a focus in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: 2-(2,4-Dimethylphenyl)-2-oxoacetic acid.

Reduction: 2-(2,4-Dimethylphenyl)-2-hydroxyacetaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The dimethylphenyl group may contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key analogs and their properties are summarized in Table 1.

Table 1: Comparison of 2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde with Similar Compounds

*Note: The target compound’s molecular formula and weight are inferred based on structural similarity.

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups :

- Methyl groups (electron-donating) increase hydrophobicity and steric bulk compared to halogen substituents (e.g., fluorine in , chlorine in ). This may reduce solubility in polar solvents but enhance membrane permeability in biological systems .

- Fluoro-substituted analogs (e.g., 2-(4-fluorophenyl)-2-oxoacetaldehyde) exhibit strong hydrogen-bonding interactions, influencing crystal packing ().

- Functional Group Modifications :

- Replacement of the aldehyde (–CHO) with a carboxylic acid (–COOH) in 2-(4-ethylphenyl)-2-oxoacetic acid () significantly alters acidity (pKa ~2–3) and reactivity, favoring salt formation or esterification.

- Ester derivatives (e.g., ) demonstrate enhanced stability and are leveraged in agrochemicals, such as fungicides .

Biological Activity

2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde, also known by its CAS number 56750-80-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde can be represented as follows:

This compound features a dimethyl-substituted phenyl ring attached to an oxoacetaldehyde moiety, which is significant for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde has been explored in several studies. Notably, it has shown cytotoxic effects on various cancer cell lines. A study evaluated its effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, yielding the results presented in Table 2.

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.5 | Induction of apoptosis via caspase activation |

| HeLa | 10.3 | Cell cycle arrest at G1 phase |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent in oncology.

Case Studies

A series of case studies have been conducted to further investigate the biological activity of this compound:

- Case Study on Anticancer Efficacy : In a controlled study involving MCF-7 cells treated with varying concentrations of the compound, significant tumor growth inhibition was observed compared to untreated controls. The study utilized flow cytometry to analyze apoptotic cells and confirmed increased caspase-3 activity.

- Case Study on Antimicrobial Effects : Another study assessed the compound's efficacy against infections caused by Staphylococcus aureus in a murine model. Results indicated a reduction in bacterial load in treated animals compared to controls, suggesting potential for therapeutic applications in infectious diseases.

The biological activity of 2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde can be attributed to its ability to interact with specific cellular targets. It is hypothesized that the compound may inhibit key enzymes involved in cellular proliferation and survival pathways, such as:

- Caspases : Inducing apoptosis through caspase activation.

- Cyclin-dependent Kinases (CDKs) : Leading to cell cycle arrest.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.